2-(1-Benzylpiperidin-2-YL)acetaldehyde
Overview
Description
2-(1-Benzylpiperidin-2-YL)acetaldehyde is a chemical compound with the molecular formula C14H19NO and a molecular weight of 217.31 g/mol It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzylpiperidin-2-YL)acetaldehyde typically involves the reaction of piperidine derivatives with benzyl halides under controlled conditions. One common method involves the alkylation of piperidine with benzyl chloride, followed by oxidation to introduce the aldehyde group . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(1-Benzylpiperidin-2-YL)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2-(1-Benzylpiperidin-2-YL)acetic acid.
Reduction: 2-(1-Benzylpiperidin-2-YL)ethanol.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1-Benzylpiperidin-2-YL)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of drugs targeting neurological disorders.
Mechanism of Action
The mechanism of action of 2-(1-Benzylpiperidin-2-YL)acetaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine ring structure allows it to bind to these targets, potentially modulating their activity. The benzyl group may enhance its binding affinity, while the aldehyde group can participate in further chemical reactions within biological systems .
Comparison with Similar Compounds
Similar Compounds
2-(1-Benzylpiperidin-2-YL)ethanol: Similar structure but with an alcohol group instead of an aldehyde.
2-(1-Benzylpiperidin-2-YL)acetic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
1-Benzylpiperidine: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
Uniqueness
2-(1-Benzylpiperidin-2-YL)acetaldehyde is unique due to the presence of the aldehyde group, which allows it to undergo a wider range of chemical reactions compared to its analogs. This makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research .
Properties
IUPAC Name |
2-(1-benzylpiperidin-2-yl)acetaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c16-11-9-14-8-4-5-10-15(14)12-13-6-2-1-3-7-13/h1-3,6-7,11,14H,4-5,8-10,12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFLCFWIJWNDRSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC=O)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.